
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, also known as BMH-21, is a chemical compound that has gained attention in the scientific community due to its potential as a cancer treatment. BMH-21 has shown promising results in preclinical studies and has the potential to become an effective treatment for various types of cancer.
Mecanismo De Acción
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide works by targeting a specific protein called heat shock protein 90 (Hsp90), which is overexpressed in cancer cells. Hsp90 is involved in the stabilization and activation of many proteins that are critical for cancer cell survival and growth. By inhibiting Hsp90, this compound disrupts these signaling pathways and induces cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. It induces cell cycle arrest, inhibits angiogenesis, and promotes apoptosis, all of which contribute to its anticancer activity. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide as a research tool is its selectivity for cancer cells. This makes it a useful compound for studying cancer biology and developing new cancer treatments. However, this compound is still in the preclinical stage of development, and more research is needed to determine its safety and efficacy in humans. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One area of interest is the development of new analogs with improved potency and selectivity. Another direction is the investigation of this compound in combination with other cancer treatments to enhance their efficacy. Additionally, more research is needed to understand the safety and toxicity of this compound in humans, which will be critical for its eventual clinical development.
Métodos De Síntesis
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide can be synthesized using a multistep process involving the reaction of 2-hydroxy-7-methylquinoline with p-tolyl isocyanate and subsequent bromination. This synthesis method has been reported in several scientific papers and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been extensively studied for its potential as a cancer treatment. It has been shown to selectively kill cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. This compound has been tested on various cancer cell lines, including breast cancer, lung cancer, and leukemia, and has shown potent anticancer activity.
Propiedades
IUPAC Name |
2-bromo-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2/c1-16-8-11-20(12-9-16)28(25(30)21-5-3-4-6-22(21)26)15-19-14-18-10-7-17(2)13-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNCFAUOBWFVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

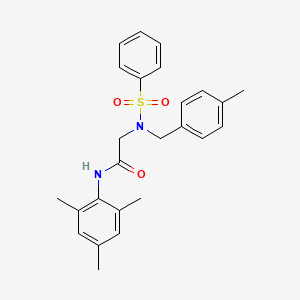
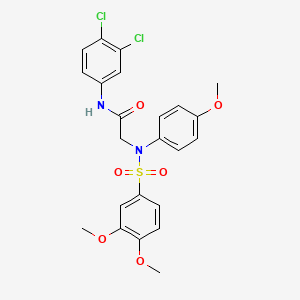
![2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7699721.png)
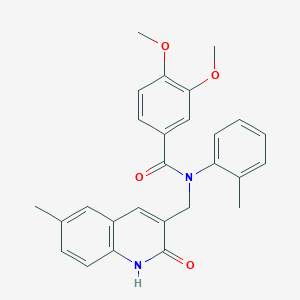
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)

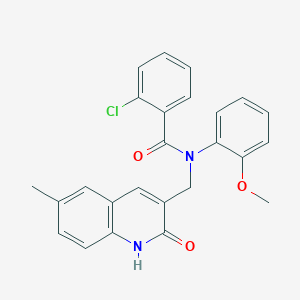
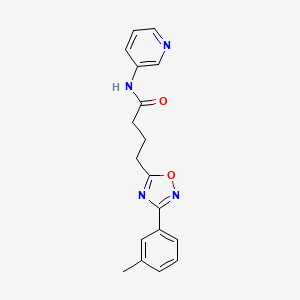


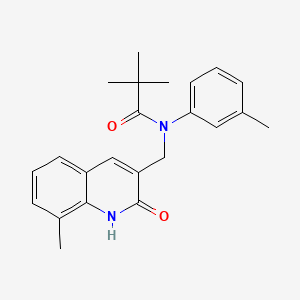
![ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7699764.png)
![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)
